molecular formula C13H10F2N2O2S B2864416 N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899748-90-4

N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2864416
CAS No.: 899748-90-4
M. Wt: 296.29
InChI Key: DMPGPVNMNKMWOL-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound belonging to the class of oxalamide derivatives, which are recognized in medicinal chemistry for their potential as building blocks for more complex molecular structures . Compounds within this structural class, featuring thiophene and fluorinated aryl groups, are frequently investigated for their diverse biological activities, including potential antimicrobial and anticancer properties, due to their ability to interact with various enzymes and receptors[CITATION REQUIRED]. The mechanism of action for such compounds often involves the modulation of specific biological pathways, potentially leading to effects such as the disruption of microbial cell wall synthesis or the induction of apoptosis in cancer cells[CITATION REQUIRED]. Researchers value this compound for its unique molecular architecture, which combines a 2,5-difluorophenyl group—a motif known to influence potency and metabolic stability—with a thiophen-2-ylmethyl group, a heterocycle common in many active pharmaceutical ingredients[CITATION REQUIRED]. This makes it a candidate for use in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, particularly in areas like analgesic research where related isoquinolone derivatives have shown promise as antagonists for pain-associated receptors[CITATION REQUIRED]. As a specialist chemical, it serves as a key intermediate in organic synthesis and drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-8-3-4-10(15)11(6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPGPVNMNKMWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H19F2N3O3SC_{18}H_{19}F_2N_3O_3S and a molecular weight of approximately 393.5 g/mol. Its structure features a difluorophenyl moiety, a thiophene ring, and an oxalamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H19F2N3O3SC_{18}H_{19}F_2N_3O_3S
Molecular Weight393.5 g/mol
CAS Number953231-31-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Ion Channel Modulation : Preliminary studies indicate that this compound may act as a modulator of ion channels such as TRPM8 (transient receptor potential melastatin 8), which plays a role in sensory perception and pain pathways. This modulation suggests potential applications in pain management and anti-inflammatory therapies.
  • Enzyme Inhibition : The oxalamide group may facilitate interactions with specific enzymes, potentially leading to the inhibition of pathways associated with disease processes. This aspect is crucial for developing therapeutic agents targeting metabolic or signaling pathways involved in cancer or inflammatory diseases .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine atoms and the thiophene ring may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
  • Anti-inflammatory Effects : The ability to modulate TRPM8 channels suggests that this compound could provide analgesic effects, making it a candidate for treating conditions characterized by chronic pain and inflammation.
  • Neuroprotective Properties : Some studies suggest neuroprotective effects due to the compound's ability to influence ion channels involved in neuronal signaling. This property warrants further investigation in models of neurodegenerative diseases .

Case Study 1: TRPM8 Modulation

A study conducted on the modulation of TRPM8 by this compound reported significant changes in calcium influx in response to thermal stimuli. This indicates potential use in developing analgesic drugs targeting temperature-sensitive pain pathways.

Case Study 2: Anticancer Activity

In a comparative analysis of various oxalamide derivatives, this compound demonstrated enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The study highlighted the importance of the difluorophenyl moiety in improving biological activity .

Comparison with Similar Compounds

Key Differences :

  • The thiophen-2-ylmethyl substituent replaces the thiazole or piperidine groups in antiviral analogs, which may alter binding kinetics due to differences in aromaticity and steric bulk .

Key Insights :

  • Fluorinated aromatic groups (as in the target compound) may confer greater oxidative stability compared to methoxybenzyl groups in S334.

Thiophene-Containing Analogs

discusses Thiophene fentanyl hydrochloride, which shares a thiophene moiety with the target compound. While fentanyl derivatives are pharmacologically distinct, the thiophene group in both compounds may influence metabolic pathways or receptor interactions. Notably, thiophene-containing compounds often exhibit unique cytochrome P450 interactions, though toxicological data for the target compound remain unstudied .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight334.3 g/mol
LogP (Predicted)2.8 ± 0.3 (Moderate lipophilicity)
Solubility (DMSO)>10 mM
Thermal StabilityStable up to 150°C (TGA)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
HRMSMolecular weight validation
HPLC-PDAPurity assessment (>95%)
X-ray Crystallography3D structure resolution

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